Propylparaben

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.00X10+2 mg/L at 25 °C

Soluble in 2000 parts water; slightly soluble in boiling water

In water, 463 mg/L at 20 °C

Soluble in ethanol, ethyl ether; slightly soluble in chloroform

For more Solubility (Complete) data for PROPYLPARABEN (6 total), please visit the HSDB record page.

0.5 mg/mL at 25 °C

Synonyms

Canonical SMILES

Antimicrobial Properties

The primary function of propylparaben in research settings is its effectiveness as an antimicrobial agent. Studies have shown that propylparaben has a broad spectrum of activity against bacteria, fungi, and yeasts [1]. This property makes it valuable for preserving biological samples, cell cultures, and other research materials that are susceptible to microbial growth and contamination.

Preserving Biological Samples

Propylparaben is often used in low concentrations to prevent microbial growth in biological samples like tissues, blood, and urine. This preservation ensures the integrity of the samples for downstream analyses, such as protein extraction, DNA isolation, or cell viability assays [2].

Cell Culture Applications

Research on Paraben Safety and Metabolism

Propylparaben, along with other parabens, has been a subject of research concerning its safety and potential endocrine disrupting effects. Studies investigate how the body absorbs and metabolizes propylparaben, and potential interactions with hormonal systems [4].

Important Note:

It's crucial to note that the concentration of propylparaben used in scientific research is typically much lower than the levels found in consumer products. Researchers need to optimize the concentration to achieve effective preservation while minimizing any potential interference with the research objectives.

Here are the references used for this information:

- [1] Charnock, C., & Finsrud, D. (2007). Safety of parabens. Clinics in dermatology, 25(5), 371-378. PubMed:

- [2] Food and Drug Administration. (2014). Inactive Ingredient Guide.

- [3] BenXoxo da Silva et al. (2011). Methylparaben and propylparaben: Effects on in vitro development of rat preimplantation embryos. Journal of Assisted Reproduction and Genetics, 28(2), 145-152 PubMed:

- [4] Aubert, C., Nielsen, S., & Petersen, B. H. (2012). Reflection paper on the use of methyl- and propylparaben as excipients in human medicinal products for oral use. European Medicines Agency. PDF:

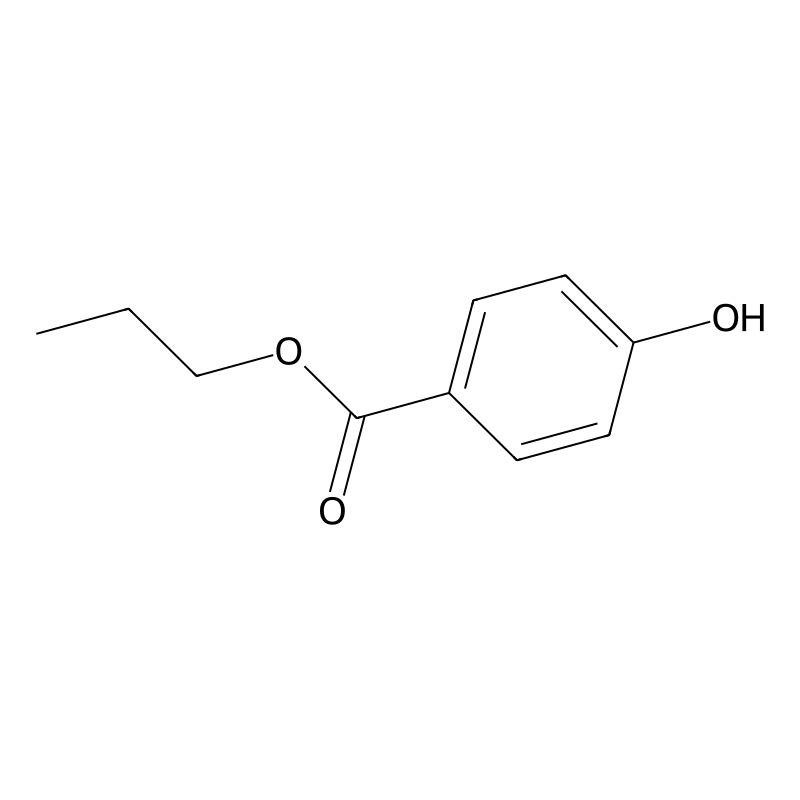

Propylparaben, also known as propyl p-hydroxybenzoate, is the n-propyl ester of p-hydroxybenzoic acid. It is a white crystalline solid with a molecular formula of C10H12O3 and a molecular weight of 202.18 g/mol. Naturally occurring in various plants and some insects, propylparaben is primarily synthesized for use as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. It has been utilized for over 50 years and is recognized by the European Union with the E number E216 as a food additive .

The safety of propylparaben has been a topic of debate. While generally considered safe for most individuals at typical use levels, some concerns exist:

- Endocrine disruption: Some studies suggest propylparaben may have weak estrogen-mimicking activity, raising concerns about potential hormonal effects. However, the significance of these findings for human health is still under investigation.

- Skin irritation: Propylparaben can cause skin irritation in some individuals, particularly those with sensitive skin.

The synthesis of propylparaben typically involves the esterification of p-hydroxybenzoic acid with propanol in the presence of an acidic catalyst. The reaction mechanism includes:

- Protonation of the Carbonyl: Under acidic conditions, the carbonyl oxygen of p-hydroxybenzoic acid is protonated, increasing its electrophilicity.

- Nucleophilic Attack: Propanol acts as a nucleophile, attacking the carbonyl carbon.

- Formation of Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate.

- Elimination of Water: The hydroxyl group leaves as water, reforming the carbonyl group.

- Deprotonation: The final step involves deprotonation to yield propylparaben .

Additionally, propylparaben can undergo hydrolysis to produce p-hydroxybenzoic acid and other metabolites upon exposure to alkaline conditions or during metabolic processes in organisms .

The primary method for synthesizing propylparaben is through esterification, as previously described. Other methods include:

- Transesterification: This method involves exchanging the alkoxy group of another ester with propanol.

- Chemical Oxidation: This approach can be used to modify existing compounds to produce propylparaben derivatives .

Propylparaben is widely used across various industries:

- Cosmetics: It serves as a preservative in lotions, creams, shampoos, and other personal care products.

- Pharmaceuticals: It is incorporated into topical formulations to enhance shelf life.

- Food Industry: As a food additive, it helps prevent microbial growth in processed foods .

Research has shown that propylparaben can interact with other compounds in biological systems. For instance:

- It has been observed to react with free amino acids, potentially reducing their availability for biological processes .

- Studies exploring its combined effects with plasma-activated water have indicated enhanced antimicrobial efficacy for food sanitation applications .

Propylparaben belongs to a class of compounds known as parabens, which share similar structures and functions. Here are some comparable compounds:

| Compound | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Methylparaben | C8H10O3 | Preservative in cosmetics | Shorter chain length; less potent |

| Ethylparaben | C9H10O3 | Preservative in cosmetics | Intermediate chain length; moderate potency |

| Butylparaben | C11H14O3 | Preservative in cosmetics | Longer chain; stronger estrogenic activity |

| Isobutylparaben | C11H14O3 | Preservative in cosmetics | Branched structure; higher sensitization potential |

| Isopropylparaben | C10H12O3 | Preservative in cosmetics | Similar structure; differing biological activity |

Propylparaben's unique characteristics include its effective antimicrobial properties against specific molds and bacteria while being less potent than butylparaben regarding estrogenic activity. Additionally, it has been shown to be less irritating compared to some other parabens when applied to intact skin .

Propylparaben exists as a white crystalline powder or colorless crystals under standard conditions [1] [2] [3]. The compound demonstrates consistent crystalline morphology, appearing as fine, uniform crystals that maintain structural integrity across different preparation methods [1] [3]. The material exhibits excellent stability in its solid form, with no observable color changes under normal storage conditions [2].

The crystalline nature of propylparaben contributes significantly to its handling properties and formulation characteristics. The powder form typically displays good flow properties, making it suitable for industrial processing applications [3].

Thermal Properties: Melting and Boiling Points

Melting Point Characteristics

Propylparaben demonstrates a melting point range of 95-98°C, as consistently reported across multiple authoritative sources [1] [4] [5] [6]. This relatively narrow melting range indicates high purity and crystalline uniformity in commercial preparations. The melting behavior follows typical patterns for para-hydroxybenzoate esters, with the propyl derivative showing intermediate melting characteristics within the paraben series [7] [8].

Differential scanning calorimetry studies have provided precise thermal data, revealing a fusion enthalpy of 27.3 ± 0.1 kJ/mol at 368.8 K [9]. This energetic parameter reflects the strength of intermolecular interactions within the crystal lattice and correlates with the compound's thermal stability profile.

Boiling Point and Thermal Decomposition

The boiling point of propylparaben ranges from 294.3 to 301°C under standard atmospheric pressure [4] [6] [10]. However, thermal decomposition typically occurs before reaching the true boiling point, making this parameter more theoretical than practical [2] [10]. The compound shows thermal instability at elevated temperatures, with decomposition products forming that can affect purity and performance characteristics.

Table 2: Thermal Properties of Propylparaben

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 95-98 | [1] [4] [5] [6] |

| Boiling Point (°C) | 294.3-301 | [4] [6] [10] |

| Flash Point (°C) | 124.6-185 | [6] [11] [12] |

| Decomposition Temperature | Decomposes before boiling | [2] [10] |

| Fusion Enthalpy (kJ/mol) | 27.3 ± 0.1 (at 368.8 K) | [9] |

| Vaporization Enthalpy (kJ/mol) | 89.7 ± 0.6 (at 298.15 K) | [9] |

| Thermal Stability | Stable under normal conditions | [1] [6] |

Solubility Parameters of Propylparaben

Aqueous Solubility Characteristics

Propylparaben exhibits limited solubility in water, with reported values of less than 0.1 g/100 mL at 12°C [1] [6]. More precise measurements indicate an estimated aqueous solubility of 424.53 mg/L at 25°C [13]. This low aqueous solubility is attributed to the hydrophobic nature of the propyl chain, which disrupts water-solute interactions and reduces the compound's affinity for polar aqueous environments [14] [15].

The poor water solubility presents both challenges and advantages in practical applications. While it limits direct aqueous formulations, this characteristic enhances the compound's effectiveness as a preservative by maintaining activity in low-moisture environments [7] [8].

Organic Solvent Solubility Profiles

In contrast to its aqueous behavior, propylparaben demonstrates excellent solubility in organic solvents [14] [16] [3]. The compound is readily soluble in ethanol, methanol, acetone, and diethyl ether [1] [14] [3]. Systematic solubility studies have shown that acetone provides the highest solubility at elevated temperatures, with propylparaben being most soluble in acetone at 323.15 K [16].

The enhanced organic solvent solubility reflects the compound's lipophilic character and enables versatile formulation approaches in non-aqueous systems [17]. Studies examining solubility in methanol-water mixtures revealed dramatic increases in solubility as methanol content increases, with mole fraction solubility increasing 4597 times when transitioning from pure water to pure methanol [17].

Table 3: Solubility Parameters of Propylparaben

| Solvent | Solubility | Reference |

|---|---|---|

| Water (12°C) | <0.1 g/100 mL | [1] [6] |

| Water (25°C) | 424.53 mg/L (estimated) | [13] |

| Ethanol | Soluble | [1] [14] [3] |

| Methanol | Readily soluble | [14] [17] |

| Acetone | Most soluble at 323.15 K | [16] |

| Diethyl Ether | Easily dissolved | [3] |

| Organic Solvents (general) | Readily soluble | [14] [16] |

Partition Coefficient (Log Kow) and Implications

The octanol-water partition coefficient (Log P) of propylparaben ranges from 2.34 to 3.04 [1] [10] [13], indicating moderate lipophilicity. This parameter represents a critical physicochemical property that influences biological activity, environmental fate, and formulation behavior [13] [18].

The Log P value positions propylparaben in an intermediate range between hydrophilic and highly lipophilic compounds. This characteristic facilitates membrane penetration while maintaining sufficient aqueous interaction for biological activity [13]. Environmental implications include low potential for bioaccumulation based on the measured Log Kow values, as compounds with Log P values below 3.0-3.5 typically do not exhibit significant bioaccumulation potential [13].

Computational studies using various prediction methods have validated these experimental values, with COSMO-RS, KowWin, and XlogP3 methods all providing Log P predictions within acceptable accuracy ranges [18] [19].

Dissociation Constants and pH Effects

Propylparaben exhibits a dissociation constant (pKa) of 8.4 to 8.46 at 20-22°C [13] [20] [21], corresponding to the ionization of the phenolic hydroxyl group. This relatively high pKa value indicates that propylparaben remains predominantly in its neutral form under physiological and most environmental pH conditions [13] [21].

The pKa value has significant implications for the compound's activity and stability. At typical formulation pH ranges of 4-7, propylparaben maintains its neutral form, which correlates with optimal preservative activity [21]. Saturated aqueous solutions of propylparaben exhibit a pH of 6-7 [1] [22], confirming the compound's slightly acidic nature in solution.

pH-dependent behavior studies demonstrate that propylparaben's solubility and stability are influenced by solution pH, with maximum stability occurring at pH 4-5 [1]. Under alkaline conditions, the compound becomes more susceptible to hydrolysis and degradation reactions [1].

Density and Specific Gravity Measurements

Propylparaben demonstrates density values ranging from 1.063 to 1.287 g/cm³ at 20°C [1] [4] [23] [10]. The reported variation in density values likely reflects differences in measurement methods, sample purity, and crystalline form. The specific gravity ranges correspondingly from 1.063 to 1.287 relative to water at 20°C [23] [10] [24].

These density measurements indicate that propylparaben is denser than water, affecting its behavior in aqueous suspensions and emulsions. The relatively high density compared to many organic compounds reflects the presence of the aromatic ring system and the ester functionality [23] [10].

Table 4: Physical Constants of Propylparaben

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Density (g/cm³) | 1.063-1.287 | 20°C | [1] [4] [23] [10] |

| Specific Gravity | 1.063-1.287 | 20°C (water=1) | [23] [10] [24] |

| Refractive Index | 1.505-1.532 | 20°C | [1] [6] [3] |

| Partition Coefficient (Log P) | 2.34-3.04 | 20°C | [1] [10] [13] |

| Dissociation Constant (pKa) | 8.4-8.46 | 20-22°C | [13] [20] [21] |

| Vapor Pressure (20°C) | 0.00034 Pa | 20°C | [13] |

| Vapor Pressure (122°C) | 0.67 hPa | 122°C | [1] [22] |

Particle Size Distribution and Crystalline Properties

Commercial propylparaben exhibits a characteristic particle size distribution with specific parameters: D10 = 2.6 μm, D50 = 16.2 μm, and D90 = 113 μm [13]. This distribution indicates that 10% of particles are smaller than 2.6 μm, 50% are smaller than 16.2 μm, and 90% are smaller than 113 μm.

The particle size distribution has important implications for processing characteristics, dissolution behavior, and formulation properties. The relatively broad size distribution provides good flow properties while ensuring adequate surface area for dissolution [13].

Crystallographic studies have revealed that propylparaben exhibits isostructural properties with ethylparaben, forming substitutional solid solutions under certain conditions [7] [8]. Powder X-ray diffraction analyses confirm the crystalline nature of commercial samples and enable identification of different polymorphic forms [7] [8].

The crystalline structure influences solubility behavior, with different crystal forms potentially exhibiting varying dissolution rates and thermodynamic stability [7] [8]. Understanding these crystalline properties is essential for quality control and formulation development.

Spectroscopic Characterization of Propylparaben

Spectroscopic analysis provides comprehensive characterization of propylparaben's molecular structure and properties. Refractive index measurements range from 1.505 to 1.532 at 20°C [1] [6] [3], reflecting the compound's optical properties and molecular polarizability.

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used for propylparaben characterization, with ¹H NMR spectra providing detailed structural confirmation [25] [26]. The spectral data enable precise identification and purity assessment, making NMR a valuable analytical tool for quality control applications [26].

Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the propylparaben molecule [27]. Key spectral features include C=O stretching vibrations from the ester group and O-H stretching from the phenolic hydroxyl group [27].

Vapor pressure measurements indicate very low volatility, with values of 0.00034 Pa at 20°C and 0.67 hPa at 122°C [1] [13] [22]. These low vapor pressure values confirm the compound's stability under normal storage and handling conditions, minimizing losses through evaporation [13] [22].

Purity

Physical Description

Dry Powder

Colorless or white solid; [Hawley] White powder; [MSDSonline]

Solid

Color/Form

Prisms from ethe

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

294.00 to 295.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Density

1.287 g/cu cm at 20 °C

Density: 1.0630 g/cu cm at 102 °C

LogP

3.04

log Kow = 3.04

Odor

Decomposition

Appearance

Melting Point

96.1 °C

96 - 97 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 802 of 2750 companies. For more detailed information, please visit ECHA C&L website;

Of the 22 notification(s) provided by 1948 of 2750 companies with hazard statement code(s):;

H315 (93.07%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /Parabens/

After propyl paraben is intravenously infused into the dog, unhydrolyzed propyl paraben is found only in the brain. In liver, kidney, and muscle, it is immediately hydrolyzed to p-hydroxybenzoic acid. Six hours after oral administration of 1.0 g/kg to dogs, the peak plasma concentration of free and total propyl paraben (205 and 370 ug/cu cm) is reached. After 48 hr, all propyl paraben is eliminated.

Parabens are in widespread use as preservatives in drugs. In the late 1990s, concerns were raised about their capacity to disrupt endocrine function based on in vitro data and in vivo uterotrophic tests. Studies in juvenile male rats provided conflicting results on pospubertal sperm production. In an exploratory pharmacokinetic study, Wistar male rats received a single dose of propylparaben (PP) at 3, 10, 100, or 1000 mg/kg, orally on postnatal day (PND) 31. Plasma PP concentrations were quantifiable up 8 hr after dosing with a mean T max value of 15 min. Distribution was 4.8 L/kg, the plasma elimination half-life was 47 min, and clearance was 4.20 (L/hr)/kg at 10 mg/kg. A sulfoconjugated metabolite was detected. In the juvenile toxicology study, PP was orally administered by gavage to 20 Wistar male rats at doses of 3, 10, 100, or 1000 mg/kg/day in 1% hydroxyethylcellulose for 8 weeks starting on PND21. A first subgroup of 10 males/dose was necropsied immediately after the 8-week exposure period; a second subgroup of 10 males/dose was necropsied after a 26-week washout period. Blood samples were taken from additional satellite animals after dosing on PND21 and PND77 for toxicokinetic analysis. There was no evidence of an effect of PP on the weight of the male reproductive organs, epididymal sperm parameters, hormone levels, or histopathology. The dose of 1000 mg/kg/day was the no-observed adverse effect level, corresponding to a maximum plasma concentration of 12,030 ng/mL and exposure to 47 760 ng x hr/mL (AUC0-8 hr) at the end of the treatment.

For more Absorption, Distribution and Excretion (Complete) data for PROPYLPARABEN (7 total), please visit the HSDB record page.

Metabolism Metabolites

By the oral route, parabens are rapidly absorbed, metabolized, and excreted. The metabolic reactions and conversions in mammals vary with the chain length of the ester, the animal species, route of administration, and quantity tested. The metabolism of parabens in humans appears to be most closely related to that of dogs. The rate of metabolite excretion appears to decrease with increasing molecular weight of the ester. /Parabens/

Intravenous (IV) injections at 50 mg/kg methylparaben, ethylparaben, propylparaben, or butylparaben were administered to groups of three or more fasted dogs. Similarly, these compounds were administered orally at a dose of 1.0 g/kg. Blood and urine were analyzed at predetermined intervals. Immediately following IV injection, very little ester remained in the blood. Metabolites were detectable in the blood up to 6 hr postinjection and 24 hr postingestion. Recovery of all esters but butylparaben ranged from 58 to 94% of the administered dose. Absorption was essentially complete. ... Dogs given 50 mg/kg were then killed and the distribution of esters and metabolites to organs was determined. Pure ester was recovered only in the brain, spleen, and pancreas. High concentrations of metabolites were detected in the liver and kidneys. With in vitro assays, it was found that esterases in the liver and kidneys of the dog were extremely efficient in hydrolyzing parabens --- complete hydrolysis after 3 minutes for all parabens except butylparaben, which took 30 to 60 minutes. No accumulation of parabens was observed in the tissues of dogs given orally 1 g/kg/day methylparaben or propylparaben for 1 year. The rate of urinary excretion of esters and metabolites in these dogs increased to such an extent that after 24 hr, 96 % of the dose was excreted in the urine. This is contrasted with dogs given a single dose of paraben in which the 96 % excretion level was not attained until 48 hr.

Propyl-4-hydroxybenzoate has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid.

Wikipedia

Rifabutin

Biological Half Life

Use Classification

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Cosmetics -> Preservative

Methods of Manufacturing

It is produced by the n-propanol esterification of p-hydroxybenzoic acid in the presence of sulfuric acid, with subsequent distillation.

Parabens are prepared by esterifying PHBA /parahydroxybenzoic acid/ with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol. The acid is then neutralized with caustic soda, and the product is crystallized by cooling, centrifuged, washed, dried under vacuum, milled, and blended. /Parabens/

General Manufacturing Information

Benzoic acid, 4-hydroxy-, propyl ester: ACTIVE

The parabens are most active against molds and yeasts. They are less effective against bacteria, especially gram-negative bacteria. /Parabens/

Used in the following products: cosmetics and personal care products, perfumes and fragrances and pharmaceuticals

Analytic Laboratory Methods

Propyl p-hydroxybenzoate was detected in cosmetics by GC/MS.

By combining chromatographic methods with spectrophotometry /it is possible/ ... to separate and quantitatively determine sorbic acid, benzoic acid and methyl, ethyl, propyl and butyl esters of p-hydroxybenzoic acid. /Parabens/

GLC determination of esters of 4-hydroxybenzoic acid in food products.

For more Analytic Laboratory Methods (Complete) data for PROPYLPARABEN (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Parabens are the most widely used preservative and are considered to be relatively safe compounds. However, studies have demonstrated that they may have estrogenic activity, and there is ongoing debate regarding the safety and potential cancer risk of using products containing these compounds. In the present work, liquid chromatography-tandem mass spectrometry was applied to determine methylparaben and propylparabenconcentrations in serum, and the results were correlated with lipstick application. Samples were analyzed using liquid-liquid extraction, followed by liquid chromatography-tandem mass spectrometry. The validation results demonstrated the linearity of the method over a range of 1-20 ng/mL, in addition to the method's precision and accuracy. A statistically significant difference was demonstrated between serum parabens in women who used lipstick containing these substances compared with those not using this cosmetic (p = 0.0005 and 0.0016, respectively), and a strong association was observed between serum parabens and lipstick use (Spearman correlation = 0.7202).

Two rugged liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of propylparaben, its major metabolite, p-hydroxybenzoic acid (pHBA), and their sulfate conjugates have been developed and validated in citric acid-treated rat plasma. To prevent propylparaben being hydrolyzed to pHBA ex vivo, rat plasma was first treated with citric acid; then collected and processed at a reduced temperature (ice bath). Stable isotope labeled internal standards, d4-propylparaben, (13)C6-pHBA, and the d4-labeled internal standards of their sulfate conjugates were used in the methods. The analytes were extracted from the matrix using protein precipitation, followed by chromatographic separation on a Waters ACQUITY UPLC HSS T3 column. Quantification using negative ion electrospray was performed on a Sciex API 4000 mass spectrometer. The analytical ranges were established from 2.00 to 200 ng/mL for propylparaben, 50.0-5000 ng/mL for pHBA, 50.0-10,000 ng/mL for the sulfate conjugate of propylparaben (SPP) and 200-40,000 ng/mL for the sulfate conjugate of pHBA (SHBA). Inter- and intra-run precision for the quality control samples were less than 5.3% and 4.4% for all analytes; and the overall accuracy was within +/-5.7% of the nominal values. The validated bioanalytical methods demonstrated excellent sensitivity, specificity, accuracy and precision and were successfully applied to a rat toxicology study under the regulations of Good Laboratory Practices (GLP). Strategies have been developed and applied toward overcoming the challenges related to analyte stability, and environmental and endogenous background.

Storage Conditions

Containers should be stored in a dry place & kept tightly sealed when not in use. /Parabens/

Interactions

Endocrine-disrupting compounds can interfere with the endocrine organs or hormone system and cause tumors, birth defects and developmental disorders in humans. The estrogen-like activity of compounds has been widely studied but little is known concerning their possible modulation of the glucocorticoid receptor. Steroidal (synthetic and natural) and non-steroidal endocrine-active compounds commonly occur as complex mixtures in human environments. Identification of such molecular species, which are responsible for modulating the glucocorticoid receptor are necessary to fully assess their risk. We have used the MDA-kb2 cell line, which expresses endogenous glucocorticoid receptor and a stably transfected luciferase reporter gene construct, to quantify the glucocorticoid-like activity of four compounds present in products in everyday use -propylparaben (PP), butylparaben (BP), diethylhexyl phthalate (DEHP) and tetramethrin (TM). We tested all possible combinations of these compounds at two concentrations (1 uM and 10 nM) and compared their glucocorticoid-like activity. At the concentration of 1 uM seven mixtures were identified to have glucocorticoid-like activity except: DEHP+TM, BP+TM, DEHP+PP+TM, BP+PP+TM. At the concentration of 10 nM only three mixtures have glucocorticoid modulatory activity: DEHP+PP, BP+PP, DEHP+BP+PP+TM. Identified glucocorticoid-like activities were between 1.25 and 1.51 fold at the concentration of 1 uM and between 1.23 and 1.44 fold at the concentration of 10 nM in comparison with the solvent control. Individually BP, PP, and DEHP had glucocorticoid-like activity of 1.60, 1.57 and 1.50 fold over the solvent control at the concentration of 1 uM. On the other hand PP and DEHP, at the concentration of 10nM, showed no glucocorticoid-like activity, while BP showed 1.44 fold. The assertion that individual glucocorticoid-like compounds do not produce harm because they are present at low, ineffective levels in humans may be irrelevant when we include mixed exposures. This study emphasizes that risk assessment of compounds should take mixture effects into account.

... Evidence that the antimicrobial effects of the parabens and sodium benzoate are additive. /Parabens/

Stability Shelf Life

Parabens are stable against hydrolysis during autoclaving & resist saponification /Parabens/

Calcium salts /are/ stable; sodium salts /are/ unstable. /Parabens/

Dates

2: Gomes FER, Bergo PLS, Trap MA, Spadoto M, Galinaro CA, Rodrigues-Filho E, Leitão A, Tremiliosi-Filho G. Photolysis of parabens using medium-pressure mercury lamps: Toxicity effects in MCF7, Balb/c 3T3 cells and Ceriodaphnia dubia. Chemosphere. 2018 May 24;208:325-334. doi: 10.1016/j.chemosphere.2018.05.135. [Epub ahead of print] PubMed PMID: 29885499.

3: López-Ortiz CM, Sentana-Gadea I, Varó-Galvañ P, Maestre-Pérez SE, Prats-Rico D. The use of combined treatments for reducing parabens in surface waters: Ion-exchange resin and nanofiltration. Sci Total Environ. 2018 Oct 15;639:228-236. doi: 10.1016/j.scitotenv.2018.05.150. Epub 2018 May 19. PubMed PMID: 29787906.

4: Kočevar Glavač N, Lunder M. Preservative efficacy of selected antimicrobials of natural origin in a cosmetic emulsion. Int J Cosmet Sci. 2018 May 5. doi: 10.1111/ics.12461. [Epub ahead of print] PubMed PMID: 29729020.

5: Kung TA, Lee SH, Yang TC, Wang WH. Survey of selected personal care products in surface water of coral reefs in Kenting National Park, Taiwan. Sci Total Environ. 2018 Sep 1;635:1302-1307. doi: 10.1016/j.scitotenv.2018.04.115. Epub 2018 Apr 24. PubMed PMID: 29710583.

6: Makkliang F, Kanatharana P, Thavarungkul P, Thammakhet-Buranachai C. A miniaturized monolith-MWCNTs-COOH multi-stir-rod microextractor device for trace parabens determination in cosmetic and personal care products. Talanta. 2018 Jul 1;184:429-436. doi: 10.1016/j.talanta.2018.03.024. Epub 2018 Mar 14. PubMed PMID: 29674065.

7: Lu J, Li H, Tu Y, Yang Z. Biodegradation of four selected parabens with aerobic activated sludge and their transesterification product. Ecotoxicol Environ Saf. 2018 Jul 30;156:48-55. doi: 10.1016/j.ecoenv.2018.02.078. Epub 2018 Mar 9. PubMed PMID: 29529513.

8: Messerlian C, Mustieles V, Minguez-Alarcon L, Ford JB, Calafat AM, Souter I, Williams PL, Hauser R; Environment and Reproductive Health (EARTH) Study Team. Preconception and prenatal urinary concentrations of phenols and birth size of singleton infants born to mothers and fathers from the Environment and Reproductive Health (EARTH) study. Environ Int. 2018 May;114:60-68. doi: 10.1016/j.envint.2018.02.017. Epub 2018 Feb 22. PubMed PMID: 29477955; PubMed Central PMCID: PMC5899953.

9: Kolatorova L, Vitku J, Hampl R, Adamcova K, Skodova T, Simkova M, Parizek A, Starka L, Duskova M. Exposure to bisphenols and parabens during pregnancy and relations to steroid changes. Environ Res. 2018 May;163:115-122. doi: 10.1016/j.envres.2018.01.031. Epub 2018 Feb 22. PubMed PMID: 29433019.

10: Sivaraman L, Pouliot L, Wang B, Brodie T, Graziano M, McNerney ME. Safety assessment of propylparaben in juvenile rats. Regul Toxicol Pharmacol. 2018 Feb;92:370-381. doi: 10.1016/j.yrtph.2017.12.009. Epub 2017 Dec 15. PubMed PMID: 29248488.

11: Adoamnei E, Mendiola J, Moñino-García M, Vela-Soria F, Iribarne-Durán LM, Fernández MF, Olea N, Jørgensen N, Swan SH, Torres-Cantero AM. Urinary concentrations of parabens and reproductive parameters in young men. Sci Total Environ. 2018 Apr 15;621:201-209. doi: 10.1016/j.scitotenv.2017.11.256. Epub 2017 Nov 24. PubMed PMID: 29179076.

12: Pollock T, Weaver RE, Ghasemi R, deCatanzaro D. A mixture of five endocrine-disrupting chemicals modulates concentrations of bisphenol A and estradiol in mice. Chemosphere. 2018 Feb;193:321-328. doi: 10.1016/j.chemosphere.2017.11.030. Epub 2017 Nov 7. PubMed PMID: 29145094.

13: Vicario A, Aragón L, Wang CC, Bertolino F, Gomez MR. A simple and highly selective molecular imprinting polymer-based methodology for propylparaben monitoring in personal care products and industrial waste waters. J Pharm Biomed Anal. 2018 Feb 5;149:225-233. doi: 10.1016/j.jpba.2017.11.002. Epub 2017 Nov 4. PubMed PMID: 29126084.

14: Yao L, Zhao JL, Liu YS, Zhang QQ, Jiang YX, Liu S, Liu WR, Yang YY, Ying GG. Personal care products in wild fish in two main Chinese rivers: Bioaccumulation potential and human health risks. Sci Total Environ. 2018 Apr 15;621:1093-1102. doi: 10.1016/j.scitotenv.2017.10.117. Epub 2017 Oct 17. PubMed PMID: 29054634.

15: Wang H, Cocovi-Solberg DJ, Hu B, Miró M. 3D-Printed Microflow Injection Analysis Platform for Online Magnetic Nanoparticle Sorptive Extraction of Antimicrobials in Biological Specimens as a Front End to Liquid Chromatographic Assays. Anal Chem. 2017 Nov 21;89(22):12541-12549. doi: 10.1021/acs.analchem.7b03767. Epub 2017 Oct 31. PubMed PMID: 29039944.

16: Gniadek TJ, Arndt PA, Leger RM, Zydowicz D, Cheng EY, Zantek ND. Drug-induced immune hemolytic anemia associated with anti-vancomycin complicated by a paraben antibody. Transfusion. 2018 Jan;58(1):181-188. doi: 10.1111/trf.14362. Epub 2017 Oct 8. PubMed PMID: 28990203.

17: Bekris L, Frontistis Z, Trakakis G, Sygellou L, Galiotis C, Mantzavinos D. Graphene: A new activator of sodium persulfate for the advanced oxidation of parabens in water. Water Res. 2017 Dec 1;126:111-121. doi: 10.1016/j.watres.2017.09.020. Epub 2017 Sep 13. PubMed PMID: 28934645.

18: Becerra-Herrera M, Miranda V, Arismendi D, Richter P. Chemometric optimization of the extraction and derivatization of parabens for their determination in water samples by rotating-disk sorptive extraction and gas chromatography mass spectrometry. Talanta. 2018 Jan 1;176:551-557. doi: 10.1016/j.talanta.2017.08.071. Epub 2017 Aug 24. PubMed PMID: 28917789.

19: Nassan FL, Coull BA, Gaskins AJ, Williams MA, Skakkebaek NE, Ford JB, Ye X, Calafat AM, Braun JM, Hauser R. Personal Care Product Use in Men and Urinary Concentrations of Select Phthalate Metabolites and Parabens: Results from the Environment And Reproductive Health (EARTH) Study. Environ Health Perspect. 2017 Aug 18;125(8):087012. doi: 10.1289/EHP1374. PubMed PMID: 28886595; PubMed Central PMCID: PMC5783668.

20: Czarczyńska-Goślińska B, Zgoła-Grześkowiak A, Jeszka-Skowron M, Frankowski R, Grześkowiak T. Detection of bisphenol A, cumylphenol and parabens in surface waters of Greater Poland Voivodeship. J Environ Manage. 2017 Dec 15;204(Pt 1):50-60. doi: 10.1016/j.jenvman.2017.08.034. Epub 2017 Aug 29. PubMed PMID: 28854378.